Sotetsuflavone
Overview
Description
Sotetsuflavone is a flavonoid that can be isolated from Cycas revolute . It has been found to inhibit migration and invasion of A549 cells by reversing EMT, and induces cell apoptosis and autophagy . It also inhibits HIF-1α, VEGF, angiostatin, MMP-9, and MMP-13 expression in A549 cells . Additionally, it is a potent inhibitor of DENV-NS5 RdRp (Dengue virus NS5 RNA-dependent RNA polymerase) with an IC50 of 0.16 uM .
Chemical Reactions Analysis
Sotetsuflavone has been found to induce autophagy in Non-Small Cell Lung Cancer through blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro . It also suppresses invasion and metastasis in non-small-cell lung cancer A549 cells by reversing EMT via the TNF-α/NF-κB and PI3K/AKT signaling pathway .Physical And Chemical Properties Analysis
Sotetsuflavone has a molecular formula of C31H20O10 and a molecular weight of 552.5 g/mol . It is a natural product found in Taxus cuspidata, Selaginella denticulata, and other organisms .Scientific Research Applications
Sotetsuflavone in Non-Small Cell Lung Cancer (NSCLC) Treatment
Sotetsuflavone has been found to induce autophagy in NSCLC cells, both in vivo and in vitro . Autophagy is a physiological activity that helps control cell survival and plays a crucial role in the pathophysiology of NSCLC .
Sotetsuflavone inhibits the proliferation, migration, and invasion of NSCLC cells . It induces apoptosis by increasing the expression levels of cytochrome C, cleaved-caspase 3, cleaved-caspase 9, and Bax, and decreasing the expression levels of Bcl-2 . It also causes arrest of the G0/G1 phases of the cell cycle by decreasing the expression levels of cyclin D1 and CDK4 .
Moreover, Sotetsuflavone-induced autophagy is related to the blocking of the PI3K/Akt/mTOR pathway . This suggests that Sotetsuflavone could be used as a chemotherapeutic agent for the treatment of NSCLC .
Sotetsuflavone in Inhibiting Metastasis of NSCLC
Sotetsuflavone has been found to suppress invasion and metastasis in NSCLC A549 cells . It reverses Epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .
Sotetsuflavone upregulates E-cadherin and downregulates N-cadherin, vimentin, and Snail, thereby inhibiting the migration and invasion of A549 cells . It also mediates VEGF expression, downregulates VEGF, upregulates angiostatin, and decreases MMP-9 and MMP-13 expression .
Mechanism of Action
Target of Action
Sotetsuflavone, a naturally derived flavonoid, has been found to interact with several key targets in the body. These include ABCB1 , AURKA , CDK1 , HDAC6 , MET , and MMP3 . These targets are highly expressed in pancreatic cancer tissues compared to normal tissues . These targets play a crucial role in the regulation of cancer-related signaling pathways .
Mode of Action
Sotetsuflavone interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the activities of these targets . For instance, sotetsuflavone was found to interact with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .
Biochemical Pathways
Sotetsuflavone affects several biochemical pathways. It has been found to block the PI3K/Akt/mTOR signaling pathway , which is crucial in the regulation of cell growth and survival. By blocking this pathway, sotetsuflavone induces autophagy in non-small cell lung cancer (NSCLC) cells . Additionally, it has been found to reverse epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .
Result of Action
Sotetsuflavone has been found to inhibit the growth of A549 cells by up-regulating intracellular ROS levels and causing the mitochondrial membrane potential to collapse . It induces G0/G1 phase arrest and endogenous apoptosis . Furthermore, it inhibits proliferation, migration, and invasion of NSCLC cells .
Action Environment
The action of sotetsuflavone can be influenced by various environmental factors. For instance, hypoxia can promote angiogenesis factors, which could potentially influence the action of sotetsuflavone . .
properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFVLHZEBAXHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103517 | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sotetsuflavone | |
CAS RN |
2608-21-1 | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2608-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotetsuflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTETSUFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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